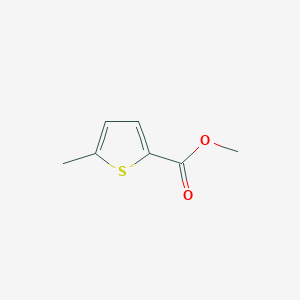

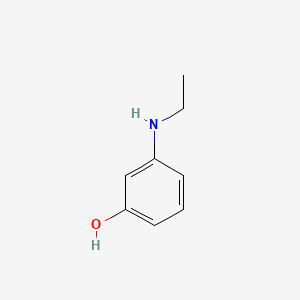

![molecular formula C7H8N4 B1269109 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 7169-94-0](/img/structure/B1269109.png)

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Vue d'ensemble

Description

"2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine" is a chemical compound that belongs to the class of triazolopyridines. These compounds are known for their heterocyclic structure, which incorporates both triazole and pyridine rings. They are significant in medicinal chemistry and materials science due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of triazolopyridine derivatives, including "this compound," can be achieved through various synthetic routes. One common approach involves the cyanoacetylation reactions of aminotriazoles or aminopyrazoles followed by cyclization processes. These methods allow for the construction of the triazolopyridine skeleton with high yields and under different reaction conditions, such as microwave irradiation or the use of zeolites as catalysts (Ibrahim et al., 2011).

Molecular Structure Analysis

The molecular and crystal structure of triazolopyridine derivatives has been extensively studied. For instance, triazolopyridine compounds have been shown to crystallize in monoclinic symmetry with specific unit cell dimensions. These structures are characterized by intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and properties (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, reflecting their versatile chemical properties. These include acylation, nitration, and reaction with different nucleophiles leading to a wide array of derivatives. These reactions are utilized to modify the chemical structure and thus the properties of the triazolopyridine compounds for specific applications (Zheng et al., 2014).

Physical Properties Analysis

Triazolopyridines exhibit distinct physical properties such as crystal structure, melting points, and solubility, which can be tailored by substituting different groups at specific positions on the ring. These properties are crucial for their application in different fields, such as organic electronics or pharmaceuticals (Brodbeck et al., 2003).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as reactivity, stability, and interaction with other molecules, are influenced by their heterocyclic structure. These properties enable their use in various chemical reactions and as intermediates in the synthesis of more complex molecules (Reimlinger et al., 1970).

Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular and crystal structure of similar triazolopyridines has been studied, revealing details like symmetry, unit cell dimensions, and intermolecular hydrogen bonds. This information is critical in understanding the physical and chemical properties of these compounds (Dolzhenko et al., 2011).

Herbicidal Applications

Certain derivatives of triazolopyridine, like N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating potential use in agriculture (Moran, 2003).

Synthesis Techniques

Innovative synthesis techniques for biologically important 1,2,4-triazolo[1,5-a]pyridines have been developed, featuring short reaction times and high yields. This has implications for efficient production in pharmaceutical and chemical industries (Zheng et al., 2014).

Pharmaceutical Development

Triazolopyridines are emerging as promising pharmacophores, with properties heavily influenced by substituents at specific positions. This makes them valuable in pharmaceutical research for developing new medications (Chai et al., 2019).

Cardiovascular Agents

Some 1,2,4-triazolo[1,5-a]pyrimidines fused to other heterocyclic systems have shown potential as cardiovascular agents, with notable coronary vasodilating and antihypertensive activities. This suggests a role in the treatment of cardiovascular diseases (Sato et al., 1980).

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine are Janus kinases (JAK1 and JAK2) . These kinases play a crucial role in signal transduction for a variety of cytokines and growth factors, and are involved in cell growth, survival, development, and differentiation of a number of cell types .

Mode of Action

This compound interacts with its targets (JAK1 and JAK2) by acting as an inhibitor . This interaction results in the blockage of the JAK-STAT signaling pathway, which is critical for cell proliferation and survival .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, it prevents the activation of STAT proteins, which are responsible for the expression of genes involved in cell proliferation, survival, and immune response .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The inhibition of JAK1 and JAK2 by this compound leads to a decrease in cell proliferation and survival, particularly in cells that are dependent on the JAK-STAT pathway . This can result in the suppression of immune responses and the inhibition of growth in certain types of cancer cells .

Analyse Biochimique

Biochemical Properties

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is involved in the repair of double-strand DNA breaks . This interaction is significant because DNA-PK is a key component of the DNA damage response, and its inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents. Additionally, this compound has been found to interact with other proteins such as JAK1 and JAK2, which are involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce cell apoptosis and G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation . Moreover, this compound affects the phosphorylation levels of key signaling proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, which are involved in the regulation of cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the catalytic subunit of DNA-PK, thereby inhibiting its activity and preventing the repair of DNA double-strand breaks . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells. Additionally, this compound has been shown to inhibit the activity of JAK1 and JAK2 by binding to their active sites, which disrupts downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that this compound remains stable under various conditions, making it suitable for long-term studies . In vitro and in vivo studies have shown that the effects of this compound on cellular function are sustained over extended periods, with no significant degradation observed . This stability is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been found to undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes are essential for the compound’s elimination from the body and can affect its bioavailability and therapeutic efficacy. Additionally, this compound has been shown to modulate metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These interactions are critical for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.

Propriétés

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYBVPNAIURTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235675 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7169-94-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

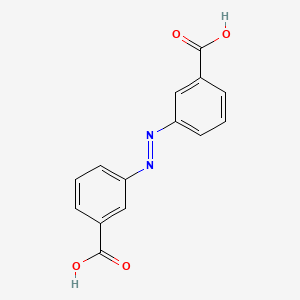

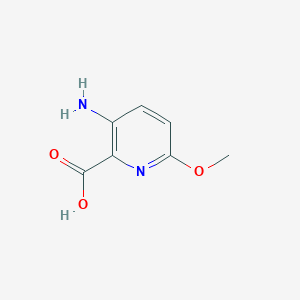

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

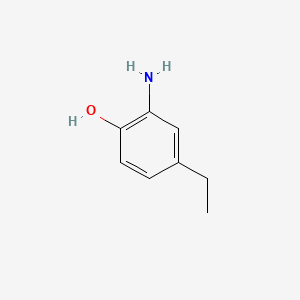

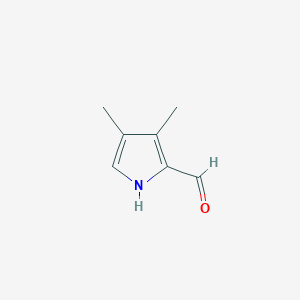

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

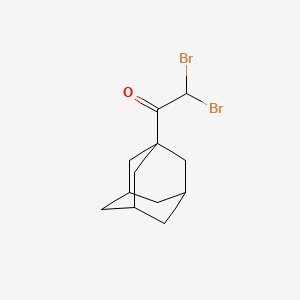

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

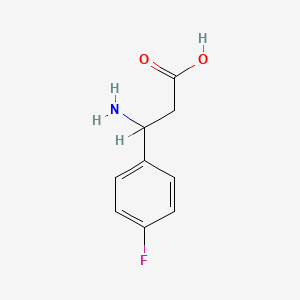

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)